molecular formula C10H12BrNOS B1529379 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine CAS No. 1342234-66-5

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine

Cat. No. B1529379
CAS RN: 1342234-66-5
M. Wt: 274.18 g/mol
InChI Key: RYXANAINAMQCCL-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a chemical compound with the CAS Number: 1342234-66-5 . It has a molecular weight of 274.18 and its molecular formula is C10H12BrNOS . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine has been optimized from a previous method that started from 2-bromo-4-methylpyridine . The new method, starting from 2-fluoro-4-methylpyridine, has significantly improved the overall yield from 3.6% to 29.4% . This new strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is 1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a powder . The boiling point and other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

The research on compounds structurally related to 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, such as derivatives of Meldrum’s Acid, demonstrates their utility in synthesizing complex chemical structures, showing potential for developing novel chemical entities with varied applications (Kuhn, Al-Sheikh, & Steimann, 2003).

Spectroscopic and Density Functional Theory Studies

Another study explores the spectroscopic characterization and the theoretical underpinnings of related bromo-substituted pyridines. Through extensive spectroscopic and density functional theory (DFT) analyses, these compounds are investigated for their optical, DNA binding, and antimicrobial activities, providing insights into their potential biomedical applications (Vural & Kara, 2017).

Proton Transfer in Chromophores

Research on proton transfer within chromophores, including studies on pyridine derivatives, highlights the complex excited-state behaviors that these molecules can exhibit. Such studies are crucial for understanding the photophysical properties of these compounds and can guide the design of materials for optical applications (Vetokhina et al., 2012).

Suzuki Cross-Coupling Reactions

The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions demonstrates the versatility of bromo-substituted pyridines in organic synthesis. Such studies not only expand the toolkit of synthetic chemists but also pave the way for the creation of new materials with potential applications in various fields, from pharmaceuticals to materials science (Ahmad et al., 2017).

Antimicrobial Activity and Synthesis of Pyrimidine Derivatives

The synthesis and evaluation of antimicrobial activity of pyrimidine derivatives, which share structural motifs with 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, highlight the potential of these compounds in developing new antimicrobials. Such research is crucial in the fight against drug-resistant bacteria and demonstrates the broader implications of chemical synthesis in medical science (Mallikarjunaswamy et al., 2017).

Safety and Hazards

Specific safety and hazard information for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is not found in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-2-(oxan-4-ylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXANAINAMQCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(oxan-4-ylsulfanyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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